methyl 3-(2,6-difluorophenyl)prop-2-ynoate
Overview
Description
methyl 3-(2,6-difluorophenyl)prop-2-ynoate is an organic compound characterized by the presence of a difluorophenyl group attached to a propynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,6-difluorophenyl)prop-2-ynoate typically involves the reaction of 2,6-difluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(2,6-difluorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
methyl 3-(2,6-difluorophenyl)prop-2-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory or anticancer properties.
Industry: The compound is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of methyl 3-(2,6-difluorophenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: This compound shares the difluorophenyl group but differs in its overall structure and reactivity.
N-((2-aminopyrimidin-5-yl)methyl)-5-(2,6-difluorophenyl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-amine: Another compound with a difluorophenyl group, used in different applications.
Uniqueness
methyl 3-(2,6-difluorophenyl)prop-2-ynoate is unique due to its propynoate moiety, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H6F2O2 |
---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
methyl 3-(2,6-difluorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6F2O2/c1-14-10(13)6-5-7-8(11)3-2-4-9(7)12/h2-4H,1H3 |
InChI Key |
UIYSBNVTKYRJDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=C(C=CC=C1F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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